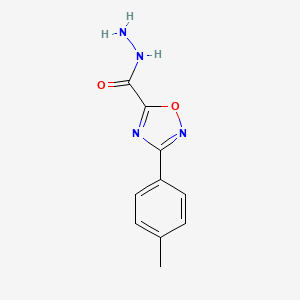
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide and its derivatives are being studied for their potential applications in environmental monitoring, particularly in the detection of toxic heavy metals in water sources. For instance, a study focused on a pyrazoline-based compound, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, which was synthesized for the selective detection of cadmium ions (Cd2+) in water samples. This compound demonstrated a promising application as a fluorescent sensor, capable of detecting Cd2+ ions with a high degree of sensitivity. The sensor showed a significant fluorescence quenching response upon interaction with Cd2+ ions, with a detection limit of 0.09 µM. The practical applicability of the sensor was validated through tests on various water samples, including tap water, river water, and bottled water, indicating its potential for real-world environmental monitoring tasks.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
For instance, similar compounds have been found to inhibit the function of FtsZ, thereby disrupting bacterial cell division .
Biochemical Pathways
It can be inferred that the compound might affect pathways related to bacterial cell division due to its potential interaction with ftsz . The downstream effects of this interaction could include the inhibition of bacterial growth and proliferation.
Result of Action
Based on the potential interaction with ftsz, the compound might inhibit bacterial cell division, leading to the suppression of bacterial growth and proliferation .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable or explosive. Safety data sheets (SDS) provide information on the hazards associated with a particular compound, as well as precautions for safe handling and use .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which can affect neurotransmission and muscle function. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox balance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By influencing the expression of genes related to these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with acetylcholinesterase, where the compound fits into the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate gene expression by acting as a transcriptional regulator, influencing the transcription of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity . These temporal effects highlight the potential for this compound to induce lasting biochemical changes in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism . The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, this compound can influence the flux of metabolites through glycolytic and oxidative phosphorylation pathways, thereby affecting cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to bind to albumin in the bloodstream, facilitating its distribution to various tissues . Once inside cells, this compound can accumulate in specific organelles, such as mitochondria and lysosomes, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the mitochondria, where it influences mitochondrial function and energy production . The targeting of this compound to mitochondria is facilitated by specific targeting signals and post-translational modifications . Additionally, the compound can localize to the nucleus, where it acts as a transcriptional regulator, modulating gene expression .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-4-7(5-3-6)8-12-10(16-14-8)9(15)13-11/h2-5H,11H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBQZBTBFJZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)
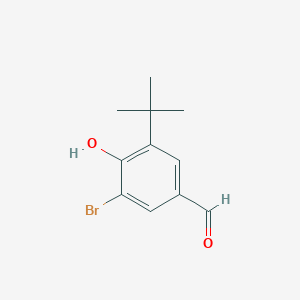
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
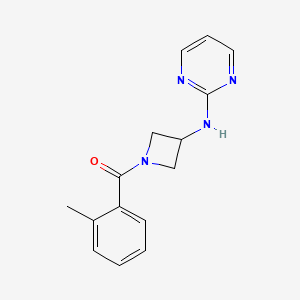
![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)
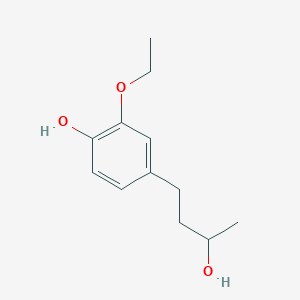

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)
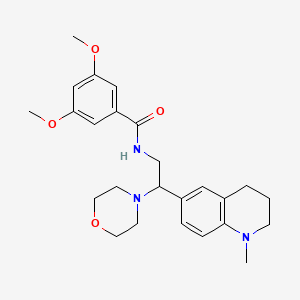
![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)
